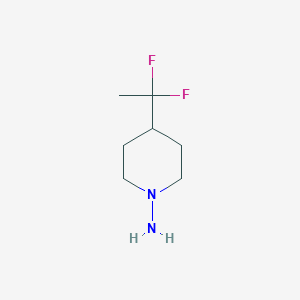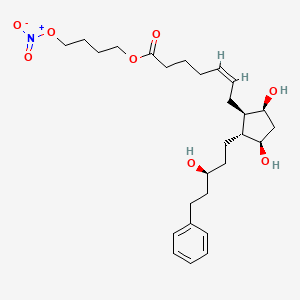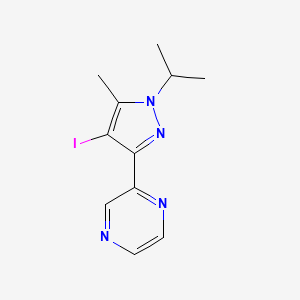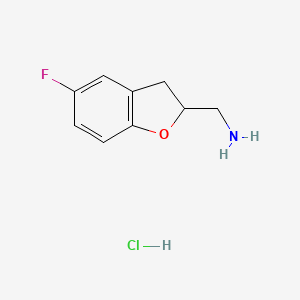
(1R,2s,3S)-Cyclohexane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2s,3S)-Cyclohexane-1,2,3-triol is a stereoisomer of cyclohexane triol, characterized by three hydroxyl groups attached to a cyclohexane ring. This compound is notable for its chirality, with specific spatial arrangements of its hydroxyl groups, making it an interesting subject in stereochemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2s,3S)-Cyclohexane-1,2,3-triol typically involves the dihydroxylation of cyclohexene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide and are carried out in a solvent like tert-butyl alcohol at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzene derivatives followed by selective hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclohexane-1,2,3-trione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclohexane-1,2-diol or cyclohexane-1,3-diol, depending on the conditions and reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Cyclohexane-1,2,3-trione.
Reduction: Cyclohexane-1,2-diol, Cyclohexane-1,3-diol.
Substitution: Cyclohexane derivatives with various substituents.
Aplicaciones Científicas De Investigación
(1R,2s,3S)-Cyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying stereochemical effects in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,2s,3S)-Cyclohexane-1,2,3-triol involves its interaction with various molecular targets, primarily through hydrogen bonding and van der Waals interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Cyclohexane-1,2,4-triol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclohexane-1,3,5-triol: A compound with hydroxyl groups positioned at alternate carbon atoms.
Inositol: A cyclohexane hexol with six hydroxyl groups, widely studied for its biological roles.
Uniqueness: (1R,2s,3S)-Cyclohexane-1,2,3-triol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its stereochemistry makes it a valuable compound for studying chiral interactions and for use in asymmetric synthesis.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(1R,3S)-cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2/t4-,5+,6? |
Clave InChI |
IZSANPWSFUSNMY-XEAPYIEGSA-N |
SMILES isomérico |
C1C[C@H](C([C@H](C1)O)O)O |
SMILES canónico |
C1CC(C(C(C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)




![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)

![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)
![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)





